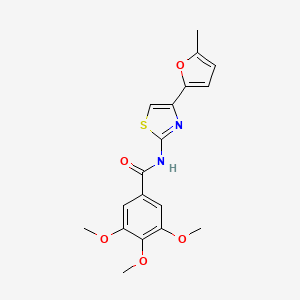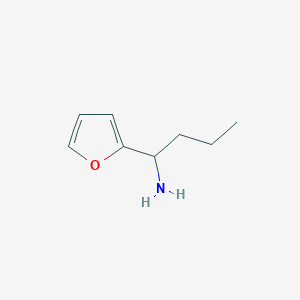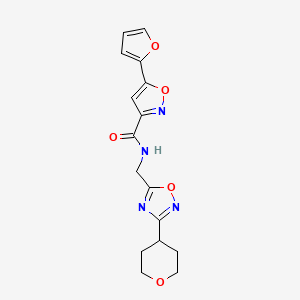
3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also has three methoxy groups attached to the benzene ring, a thiazole ring, and a furan ring, which could potentially contribute to its chemical properties and biological activity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group in benzamides is typically quite stable, but can be hydrolyzed under certain conditions. The methoxy groups might be susceptible to demethylation reactions. The thiazole and furan rings could potentially undergo various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and nonpolar methoxy groups could affect its solubility in different solvents. Its melting and boiling points would depend on the strength of intermolecular forces in the solid and liquid states .Scientific Research Applications
- 3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide has demonstrated antimicrobial potential. Researchers investigate its effectiveness against bacteria, fungi, and other pathogens. The compound’s structural features may contribute to its activity, making it a candidate for novel antimicrobial agents .
- Scientists explore this compound’s pharmacological properties. Its unique structure could serve as a scaffold for designing new drugs. Researchers study its interactions with biological targets, aiming to develop therapeutic agents for various diseases .
- The compound’s methoxy groups and thiazole ring suggest potential neuroactivity. Investigations focus on its effects on central nervous system (CNS) receptors, neurotransmitters, and neuroprotective properties. It may hold promise for treating neurodegenerative disorders .
- 3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide serves as a precursor in the synthesis of psychedelic phenethylamines. Researchers explore its role in creating novel psychoactive compounds .
- The compound’s derivatives, such as 3,4,5-trimethoxybenzaldehyde , are used in cell viability assays. For instance, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by actively respiring cells to form purple formazan. Researchers assess cell viability based on the optical density of the resulting formazan .
- 3,4,5-trimethoxybenzaldehyde , a derivative of this compound, finds application in plastic additives. Researchers investigate its role in enhancing material properties, stability, or performance .
Antimicrobial Activity
Medicinal Chemistry and Drug Development
Neuropharmacology and CNS Disorders
Psychedelic Phenethylamines Synthesis
Cell Viability Assays
Plastic Additives Production
Mechanism of Action
The biological activity or mechanism of action of this compound would depend on how it interacts with biological targets in the body. This could involve binding to specific proteins or enzymes, altering cellular processes, etc. Without specific experimental data, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-10-5-6-13(25-10)12-9-26-18(19-12)20-17(21)11-7-14(22-2)16(24-4)15(8-11)23-3/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCOTTXHKJSHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2572878.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2572886.png)
![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)
![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)


![N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2572894.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)
